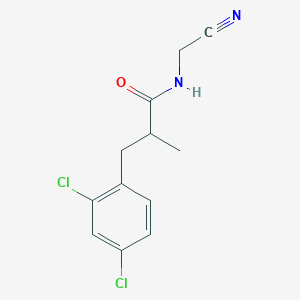

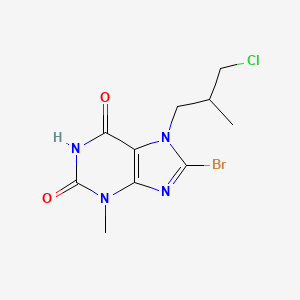

![molecular formula C18H19NO4S B2720898 methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1211969-13-9](/img/structure/B2720898.png)

methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a phenyl group (C6H5), a sulfonylamino group (-S(=O)2-NH-), and an ethenyl group (-CH=CH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenyl rings could participate in π-π stacking interactions, and the polar sulfonylamino and ester groups could form hydrogen bonds with suitable partners .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the sulfonyl group, addition reactions at the ethenyl group, and hydrolysis of the ester group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar sulfonylamino and ester groups could increase its solubility in polar solvents .Scientific Research Applications

Synthetic Routes and Chemical Properties

Investigation of Synthetic Routes towards Derivatives : The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, including methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate, involves strategies for the imination of key sulfoxide precursors. A successful approach used O-(mesitylsulfonyl)hydroxylamine (MSH) followed by in situ coupling with N-Boc-protected amino acids, revealing interesting conformational properties and evidence of intramolecular hydrogen bonds (Tye & Skinner, 2002).

Applications in Medicinal Chemistry

Nonsteroidal Antiandrogens Synthesis and Activity : The structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including those related to methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate, were explored for their antiandrogen activity. This research has contributed to the development of novel, potent antiandrogens for the treatment of androgen-responsive diseases (Tucker et al., 1988).

Chemical Reactions and Mechanisms

Sulfonation and C-sulfonation Reactions : The compound has been utilized in studies focusing on sulfonation reactions, providing insights into the mechanisms and applications of sulfonation in organic synthesis (Hirst & Parsons, 2003).

Analytical and Environmental Applications

Development of Enzyme-Linked Immunosorbent Assay (ELISA) : Research has been conducted on generating antibodies for sulfonamide antibiotics and developing ELISA for analyzing milk samples, showcasing the compound's relevance in creating sensitive and selective detection methods for agricultural and food safety applications (Adrián et al., 2009).

Advanced Material Synthesis

Magnetic Nanoparticle Functionalization : The compound has also been involved in the synthesis of functionalized magnetic nanoparticles aimed at environmental applications, such as the removal of dyes from aqueous solutions, demonstrating its potential in water purification technologies (Galangash et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reactant in a chemical reaction, its mechanism would depend on the conditions of the reaction .

Future Directions

properties

IUPAC Name |

methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-23-18(20)14-17(16-10-6-3-7-11-16)19-24(21,22)13-12-15-8-4-2-5-9-15/h2-13,17,19H,14H2,1H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFRJVIOSFFSGT-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-phenyl-3-(2-phenylethenesulfonamido)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

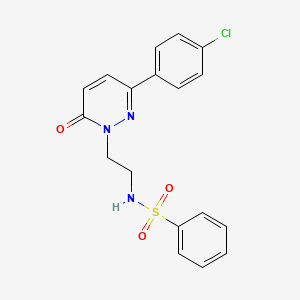

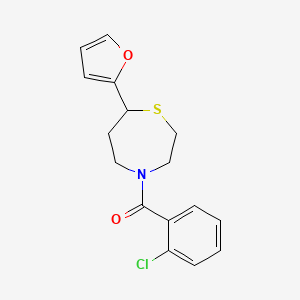

![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)

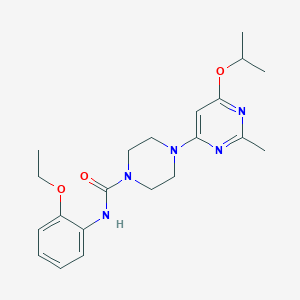

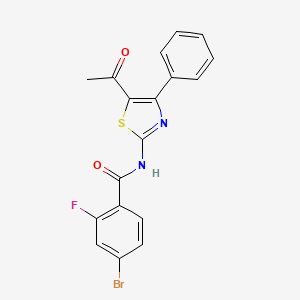

![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)

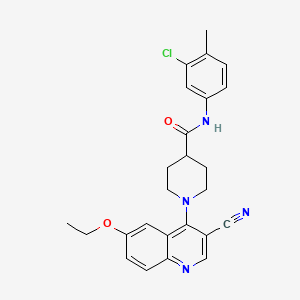

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2720821.png)

![N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2720822.png)

![2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2720826.png)

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2720829.png)

![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)